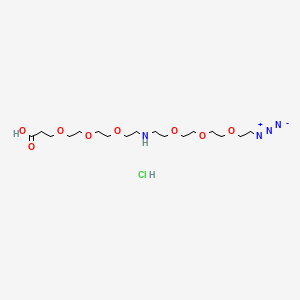![molecular formula C12H15N3O5 B8123729 7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8123729.png)
7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one” is known as 1,3-Benzothiazole. It is an aromatic heterocyclic compound with the chemical formula C₇H₅NS. This compound is colorless and slightly viscous in its liquid form. Benzothiazole and its derivatives are found in various commercial products and natural sources, such as firefly luciferin .
Métodos De Preparación
1,3-Benzothiazole can be synthesized through the treatment of 2-mercaptoaniline with acid chlorides. The reaction typically involves the following steps:
Reaction of 2-mercaptoaniline with an acid chloride: This reaction forms the benzothiazole ring structure.
Análisis De Reacciones Químicas
1,3-Benzothiazole undergoes various chemical reactions, including:
Oxidation: Benzothiazole can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of benzothiazole can lead to the formation of dihydrobenzothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring of benzothiazole.
Aplicaciones Científicas De Investigación
1,3-Benzothiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: Benzothiazole derivatives are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Some benzothiazole derivatives are used in the development of drugs for treating neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of 1,3-benzothiazole and its derivatives varies depending on the specific application:
Biological activity: Benzothiazole derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their biological effects. For example, some derivatives inhibit the activity of specific enzymes involved in cancer cell proliferation.
Industrial applications: In the vulcanization of rubber, benzothiazole derivatives act as accelerators by forming cross-links between polymer chains, enhancing the mechanical properties of the rubber.
Comparación Con Compuestos Similares
1,3-Benzothiazole can be compared with other similar compounds, such as:
Thiazole: Lacks the fused benzene ring present in benzothiazole.
Benzoxazole: Substitutes an oxygen atom for the sulfur atom in benzothiazole.
Benzimidazole: Contains a nitrogen atom in place of the sulfur atom in benzothiazole.
The uniqueness of 1,3-benzothiazole lies in its sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-12(19)8(17)7(4-16)20-11(12)15-3-2-6-9(15)13-5-14-10(6)18/h2-3,5,7-8,11,16-17,19H,4H2,1H3,(H,13,14,18)/t7-,8-,11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBACBJBYARSDEH-GAJNKVMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC3=C2NC=NC3=O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C2NC=NC3=O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl Methanesulfonate](/img/structure/B8123689.png)
![5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8123690.png)




![Methyl 2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride](/img/structure/B8123735.png)


